molecular formula C6H18N2Si2 B14723821 Diazene, bis(trimethylsilyl)- CAS No. 13436-03-8

Diazene, bis(trimethylsilyl)-

Cat. No.: B14723821
CAS No.: 13436-03-8
M. Wt: 174.39 g/mol
InChI Key: MBINXQLYUAKLJA-BQYQJAHWSA-N
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Description

Diazene, bis(trimethylsilyl)-, also known as bis(trimethylsilyl)diazene, is an organosilicon compound with the molecular formula C₆H₁₈N₂Si₂. It is characterized by the presence of two trimethylsilyl groups attached to a diazene (N=N) moiety. This compound is of significant interest in organic and inorganic chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazene, bis(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of bis(trimethylsilyl)amine with a chlorinating agent, such as sulfur dichloride, followed by dehydrochlorination. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for diazene, bis(trimethylsilyl)- are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial processes would likely involve optimization for large-scale production, including the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Diazene, bis(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diazene, bis(trimethylsilyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diazene, bis(trimethylsilyl)- involves its ability to participate in various chemical reactions due to the presence of the diazene moiety. The N=N bond can undergo cleavage, leading to the formation of reactive intermediates that interact with other molecules. The trimethylsilyl groups provide stability and influence the compound’s reactivity by steric and electronic effects .

Comparison with Similar Compounds

Uniqueness: Diazene, bis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity compared to other diazene derivatives. These groups enhance the compound’s stability and solubility in organic solvents, making it a valuable reagent in various chemical transformations .

Properties

CAS No.

13436-03-8

Molecular Formula

C6H18N2Si2

Molecular Weight

174.39 g/mol

IUPAC Name

(E)-bis(trimethylsilyl)diazene

InChI

InChI=1S/C6H18N2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3/b8-7+

InChI Key

MBINXQLYUAKLJA-BQYQJAHWSA-N

Isomeric SMILES

C[Si](C)(C)/N=N/[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N=N[Si](C)(C)C

Origin of Product

United States

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